molecular formula C18H15NO3 B2384272 (E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide CAS No. 2034894-19-2

(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide

Cat. No. B2384272
CAS RN: 2034894-19-2
M. Wt: 293.322
InChI Key: WTZROWBQLFHYLS-BQYQJAHWSA-N
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Description

(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.

Scientific Research Applications

Green Chemistry and Fungal Biotransformation

A study by Jimenez et al. (2019) highlighted the green chemistry synthesis of E-2-cyano-3(furan-2-yl) acrylamide and its enantioselective ene-reduction by marine and terrestrial fungi, leading to compounds with a unique CN-bearing stereogenic center. This work demonstrates an environmentally friendly approach to synthesizing complex molecules with potential biological activities (Jimenez et al., 2019).

Diels–Alder and Dehydration Reactions

Mahmoud et al. (2015) reported on the use of biomass-derived furan and acrylic acid for synthesizing benzoic acid via Diels–Alder and dehydration reactions. This study contributes to the development of sustainable chemical syntheses that utilize renewable resources (Mahmoud et al., 2015).

Mitigation of Toxic Compounds in Food

Research by Anese et al. (2013) focused on strategies for mitigating acrylamide and furanic compounds in food. While not directly related to (E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide, this work addresses concerns related to furan compounds and their potential health risks, offering insights into food safety and processing techniques (Anese et al., 2013).

Novel Chemical Compounds for SARS Coronavirus

Lee et al. (2017) discovered a novel chemical compound, (E)-3-(furan-2-yl)-N-(4-sulfamoylphenyl) acrylamide, that suppresses the enzymatic activities of SARS coronavirus helicase. This finding opens up potential avenues for developing new antiviral agents against coronaviruses (Lee et al., 2017).

Cyclization Reactions and Polymerization

Studies on the cyclization of mercaptomethyl derivatives of alkyl 3-(furyl)-3-(diethoxyphosphoryl)acrylates and the polymerization of acrylamides with amino acid moieties reveal the chemical versatility of furan and acrylamide derivatives. These reactions provide pathways to novel organic materials and bioactive molecules, showcasing the broad applicability of these compounds in synthetic chemistry and materials science (Pevzner, 2021; Mori, H., Sutoh, K., & Endo, T., 2005).

properties

IUPAC Name

(E)-3-(furan-2-yl)-N-[[4-(furan-3-yl)phenyl]methyl]prop-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15NO3/c20-18(8-7-17-2-1-10-22-17)19-12-14-3-5-15(6-4-14)16-9-11-21-13-16/h1-11,13H,12H2,(H,19,20)/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTZROWBQLFHYLS-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C=CC(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=COC(=C1)/C=C/C(=O)NCC2=CC=C(C=C2)C3=COC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

293.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(E)-3-(furan-2-yl)-N-(4-(furan-3-yl)benzyl)acrylamide

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